5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of bromophenyl, difluoromethoxyphenyl, and isopropylthio groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of Difluoromethoxyphenyl Group: This step involves the reaction of the imidazole intermediate with a difluoromethoxyphenyl precursor under suitable conditions, such as in the presence of a base.
Incorporation of Isopropylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole
- 5-(4-fluorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole
- 5-(4-methylphenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole
Uniqueness
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents
Properties
IUPAC Name |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF2N2OS/c1-12(2)26-19-23-11-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h3-12,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYSMPINKPILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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